molecular formula C13H15N B8300287 2-(4-Isobutylphenyl)acrylonitrile

2-(4-Isobutylphenyl)acrylonitrile

Cat. No.: B8300287
M. Wt: 185.26 g/mol
InChI Key: IRMKCHYIXYPNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isobutylphenyl)acrylonitrile is an acrylonitrile derivative featuring an isobutylphenyl substituent at the α-position of the nitrile group. Structurally, it shares similarities with ibuprofen (2-(4-isobutylphenyl)propionic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID) . The compound is synthesized via reactions involving ibuprofen derivatives, such as the coupling of ibuprofen with isobutyl chloroformate (IBCF) and 4-methylmorpholine (NMM) in dichloromethane .

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C13H15N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10H,3,8H2,1-2H3

InChI Key

IRMKCHYIXYPNEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

  • Anticancer Activity: Benzothiophene acrylonitriles (e.g., compounds 31–33) exhibit potent anticancer activity, with GI₅₀ values in the nanomolar range, attributed to their ability to bypass P-glycoprotein-mediated drug resistance .
  • Antiviral Potential: Substituted acrylonitriles with pyridine and methoxybenzoyl groups (e.g., compounds 30, 34) inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at micromolar concentrations, suggesting electrophilic nitrile groups enhance covalent binding to viral enzymes .
  • Structural Flexibility : The presence of electron-withdrawing groups (e.g., nitro, methoxy) or aromatic systems (e.g., benzo[b]thiophene) modulates biological activity by altering electronic properties and binding affinity .

Pharmacological Limitations

While 2-(4-Isobutylphenyl)acrylonitrile lacks explicit activity data, its structural analogs highlight challenges:

  • Cytotoxicity : Some acrylonitriles exhibit off-target effects at higher concentrations, limiting therapeutic windows .
  • Metabolic Stability : Nitrile-containing compounds may undergo hydrolysis or glutathione conjugation, reducing bioavailability .

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